

Spectroscopic Profile of 3-Vinylbenzaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-vinylbenzaldehyde** (CAS No: 19955-99-8), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectra at the time of this report, predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented alongside available experimental Infrared (IR) spectroscopy data. These data are essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-vinylbenzaldehyde**.

Table 1: ¹H NMR Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.98	S	1H	Aldehyde (-CHO)
7.90	S	1H	Ar-H
7.78	d	1H	Ar-H
7.65	d	1H	Ar-H
7.50	t	1H	Ar-H
6.75	dd	1H	Vinyl (-CH=)
5.90	d	1H	Vinyl (=CH ₂)
5.40	d	1H	Vinyl (=CH ₂)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: 13 C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
192.5	Aldehyde (C=O)
137.0	Ar-C
136.5	Ar-C
136.0	Vinyl (-CH=)
133.0	Ar-CH
129.5	Ar-CH
128.0	Ar-CH
126.5	Ar-CH
116.5	Vinyl (=CH ₂)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.



Table 3: IR Spectroscopy Data (Experimental - ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	Aromatic C-H Stretch
~3010	Medium	Vinylic C-H Stretch
~2820, ~2720	Medium, Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) Stretch
~1630	Medium	C=C Stretch (Vinyl)
~1600, ~1480	Medium	Aromatic C=C Stretch
~990, ~910	Strong	Vinylic C-H Bend (out-of-plane)

Data is based on typical values for similar compounds and available ATR-IR spectra.

Table 4: Mass Spectrometry Data (Predicted - EI)

m/z	Relative Intensity (%)	Assignment
132	80	[M] ⁺ (Molecular Ion)
131	100	[M-H]+
103	40	[M-CHO] ⁺
77	30	[C ₆ H ₅] ⁺

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

Proton (1H) and Carbon-13 (13C) NMR Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of **3-vinylbenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for all carbon environments.
 - Process the data similarly to the ¹H spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: As 3-vinylbenzaldehyde is a liquid at room temperature, a neat sample can be used directly.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Data Acquisition:



- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of 3-vinylbenzaldehyde onto the center of the ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

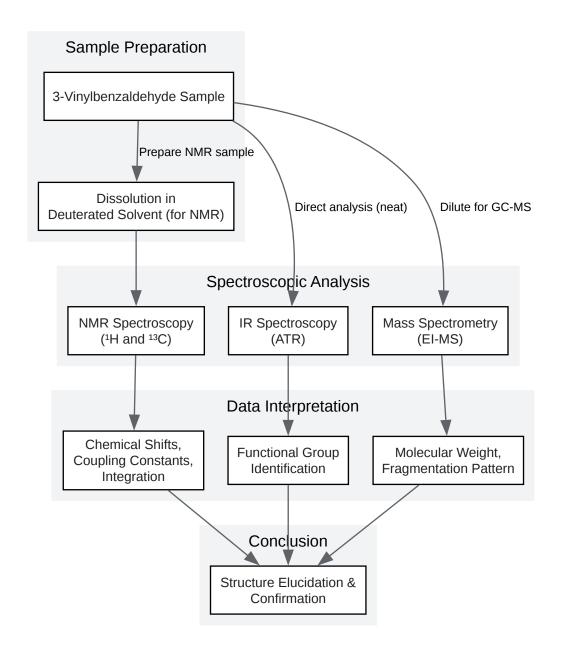
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a dilute solution of **3-vinylbenzaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Instrumentation: A mass spectrometer capable of electron ionization.
- · Data Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).
 - The resulting spectrum will show the molecular ion and various fragment ions.

Visualizations Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **3-vinylbenzaldehyde**.





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Caption: Workflow for Spectroscopic Analysis of 3-Vinylbenzaldehyde.

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